5-BENZOYL-N2-(2-METHYLPHENYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE
Description
This compound is a thiophene-2,4-diamine derivative featuring a benzoyl group at position 5, a 2-methylphenyl substituent on the N2 amine, and a propane-1-sulfonyl moiety at position 2.
Properties
IUPAC Name |
[3-amino-5-(2-methylanilino)-4-propylsulfonylthiophen-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-3-13-28(25,26)20-17(22)19(18(24)15-10-5-4-6-11-15)27-21(20)23-16-12-8-7-9-14(16)2/h4-12,23H,3,13,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZGIOPTRUSEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-BENZOYL-N2-(2-METHYLPHENYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE is a thiophene derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This compound is part of a broader class of thiophene-based compounds that have been shown to exhibit significant pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Structural Overview
The compound features:
- A thiophene ring , which is known for its electron-rich characteristics and ability to form hydrogen bonds, enhancing drug-receptor interactions.
- A benzoyl group that may contribute to its lipophilicity and membrane permeability.
- A sulfonyl group , which can improve solubility and bioavailability.
Anticancer Activity
Research indicates that thiophene derivatives, including this compound, exhibit potent anticancer properties. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation. For instance, studies have shown that thiophene-based compounds can inhibit cyclooxygenases (COX), which play a role in cancer progression .
Case Study:
A study evaluating the cytotoxic effects of various thiophene derivatives reported significant activity against several cancer cell lines, including breast and colon cancer. The compound demonstrated an IC50 value that suggests it is a promising candidate for further development in cancer therapy .
Anti-inflammatory Properties
Thiophene derivatives are recognized for their anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.
Research Findings:
A comparative study showed that thiophene-based compounds reduced inflammation markers in vitro and in vivo models of inflammation. This was attributed to their ability to inhibit the NF-kB signaling pathway .
Antimicrobial Activity
The antimicrobial potential of thiophene derivatives has also been explored. The presence of the sulfonyl group enhances the compound's ability to disrupt bacterial cell membranes.
Data Summary:
A recent investigation into the antimicrobial efficacy of various thiophene derivatives revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of 5-BENZOYL-N2-(2-METHYLPHENYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE can be attributed to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Thiophene Ring | Enhances drug-receptor interactions |
| Benzoyl Group | Increases lipophilicity |
| Sulfonyl Group | Improves solubility and bioavailability |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that thiophene derivatives, including 5-BENZOYL-N2-(2-METHYLPHENYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE, possess anticancer properties. These compounds can inhibit the proliferation of cancer cells by interfering with specific molecular pathways involved in cell division and survival. Studies have shown that thiophene-based compounds can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Antimicrobial Properties
This compound exhibits promising antimicrobial activity against a range of pathogens. It has been demonstrated to be effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
Anti-inflammatory Effects
Thiophene derivatives are also being investigated for their anti-inflammatory properties. They have shown potential in reducing inflammation markers in vitro and in vivo, making them candidates for treating inflammatory diseases such as arthritis and other chronic conditions .
Material Science Applications
Organic Electronics
The unique electronic properties of thiophene derivatives allow them to be utilized in organic electronics. They can serve as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of 5-BENZOYL-N2-(2-METHYLPHENYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE into polymer matrices enhances the electrical conductivity and stability of these materials .
Corrosion Inhibition
In the field of material science, thiophene-based compounds are used as corrosion inhibitors due to their ability to form protective films on metal surfaces. This application is particularly valuable in industries where metal corrosion poses significant economic challenges .
Biological Research Applications
Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit specific enzymes involved in various biological processes. For instance, it has shown inhibitory effects on enzymes such as tyrosinase and acetylcholinesterase, which are critical in melanin production and neurotransmission respectively. These properties make it a candidate for further research in enzyme-related disorders .
Molecular Docking Studies
Recent studies have employed molecular docking techniques to predict the interaction of 5-BENZOYL-N2-(2-METHYLPHENYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE with various biological targets. This computational approach helps identify potential therapeutic applications and optimize the structure for enhanced efficacy .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Induced apoptosis in breast cancer cells | Potential development of a new anticancer drug |
| Antimicrobial Efficacy | Effective against Staphylococcus aureus | Could be used in developing new antibiotics |
| Anti-inflammatory Effects | Reduced inflammation markers in animal models | Possible treatment for chronic inflammatory diseases |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
a) Thiophene Core Modifications
- Target Compound : The thiophene ring is substituted with benzoyl (position 5), propane-1-sulfonyl (position 3), and N2-(2-methylphenyl) groups.
- Comparison Compounds: Compound 16a/b (): Pyrimidinyl pyrazole derivatives with methylpyrazolyl and piperazinyl groups. Lacks the thiophene core but shares aromatic amine functionalities . Compound a–g (): Thiophene derivatives with methylamino and naphthalenol substituents. These prioritize amino-alcohol motifs over sulfonyl or benzoyl groups .
b) Functional Group Analysis
- Electron-Withdrawing Groups: The propane-1-sulfonyl group in the target compound contrasts with the methylamino groups in ’s compounds, which are electron-donating. This difference may impact solubility and metabolic stability .
Physicochemical Properties
Critical Analysis of Evidence Gaps
- No direct data on the target compound’s synthesis, solubility, or bioactivity exists in the provided evidence. Comparisons rely on structural analogs (e.g., ’s pyrimidine derivatives and ’s thiophene-amino alcohols).
- Contradictions arise in functional group priorities: emphasizes amino-alcohols, while the target compound prioritizes sulfonyl and benzoyl groups, leading to divergent physicochemical profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
